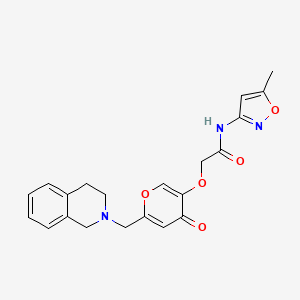

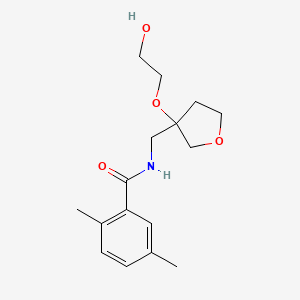

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

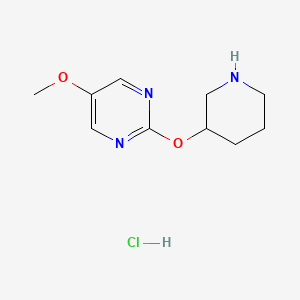

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide, commonly known as HTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HTB is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Applications De Recherche Scientifique

Chemical Oxidation and Derivative Synthesis

Chemical compounds similar to N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2,5-dimethylbenzamide are often subjects of studies focusing on chemical oxidation processes and the synthesis of derivatives. For instance, research on N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916) has explored its chemical oxidation to produce various oxidized sites leading to derivatives like phthalimide and lactame, without cleavage of the isoxazole ring (Adolphe-Pierre et al., 1998). Such studies can illuminate the chemical behavior and potential applications of related compounds in fields like medicinal chemistry and materials science.

Heterocyclic Derivative Syntheses

Compounds with structures akin to the one have been used to synthesize heterocyclic derivatives. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been used to create tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005). These methodologies can be applied to design and synthesize new compounds for pharmaceuticals, agrochemicals, and other industrial applications.

Oxidative Dealkylation Mechanisms

Understanding the oxidative dealkylation mechanisms of tertiary amides can provide insight into the metabolic pathways and potential bioactivities of similar compounds. Studies have investigated the microsomal oxidation of compounds like N-(But-3-enyl)-N-methylbenzamide, leading to N-dealkylation products and providing insights into the enzymatic transformations these compounds undergo in biological systems (Iley et al., 2000). Such research is crucial for drug development and understanding the metabolic stability of potential pharmaceutical compounds.

Anticonvulsant Agent Development

Research into N-aryl isoxazolecarboxamides and N-isoxazolylbenzamides has shown that certain derivatives exhibit significant anticonvulsant activity, highlighting the potential therapeutic applications of similar compounds (Lepage et al., 1992). Such studies can guide the design and synthesis of new compounds with enhanced bioactivity and specificity for neurological disorders.

Propriétés

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12-3-4-13(2)14(9-12)15(19)17-10-16(21-8-6-18)5-7-20-11-16/h3-4,9,18H,5-8,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWINBGRQZSQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCOC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2818836.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)

![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)

![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2818850.png)

![7-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-A]quinoxaline](/img/structure/B2818855.png)